molecular formula C19H15ClN2O3S B2493261 N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)benzenecarboximidamide CAS No. 31789-79-4

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)benzenecarboximidamide

Cat. No. B2493261
CAS RN: 31789-79-4
M. Wt: 386.85
InChI Key: VLWJYMIVJUMZCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or the sulfonation of aromatic compounds. Although the specific synthesis of "N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)benzenecarboximidamide" is not detailed in the available literature, similar sulfonated compounds and methodologies provide insight into potential synthetic routes. For example, sulfonated diamine monomers have been synthesized through direct sulfonation using fuming sulfuric acid, suggesting a possible pathway for introducing sulfonamide groups into aromatic compounds (Fang et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds, including crystallography and spectroscopic methods, reveals detailed information about their conformation and intramolecular interactions. For instance, X-ray crystallography has been employed to elucidate the structures of various sulfonamide derivatives, highlighting the influence of substituents on molecular geometry and hydrogen bonding patterns (Al-Hourani et al., 2015).

Future Directions

The future directions for the study of “N’-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)benzenecarboximidamide” could involve further exploration of its synthesis, reactivity, and potential applications. This could include studying its pharmacological activities, toxicity, and potential uses in various fields .

properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-15-6-12-18(13-7-15)26(24,25)22-19(14-4-2-1-3-5-14)21-16-8-10-17(23)11-9-16/h1-13,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJYMIVJUMZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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